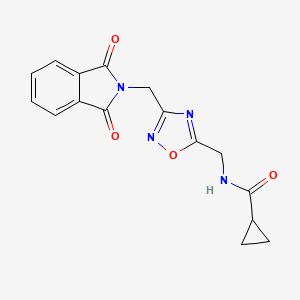

N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide

Description

N-((3-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a (1,3-dioxoisoindolin-2-yl)methyl group and at the 5-position with a methyl-linked cyclopropanecarboxamide moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common scaffold in medicinal chemistry .

Properties

IUPAC Name |

N-[[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c21-14(9-5-6-9)17-7-13-18-12(19-24-13)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-4,9H,5-8H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJGUERCLLPEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with an isoindoline-1,3-dione nucleus have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis.

Mode of Action

Compounds with an isoindoline-1,3-dione nucleus are known for their diverse chemical reactivity and promising applications.

Biochemical Pathways

Compounds with an isoindoline-1,3-dione nucleus are known to have potential applications in different fields.

Biological Activity

N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article synthesizes current findings on its biological activity, focusing on anti-inflammatory, antioxidant, and neuroprotective effects.

The compound has the following chemical characteristics:

- Molecular Formula : C23H24N2O3

- Molecular Weight : 376.45 g/mol

- CAS Number : 1809476-68-3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit potent anti-inflammatory effects. For instance:

- A novel series of 1,2,4-oxadiazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The most potent compounds showed IC50 values ranging from 0.04 to 0.14 μM for COX-2 inhibition, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib (IC50 = 0.045 μM) .

| Compound | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|

| N-(oxadiazole derivative) | 0.04 - 0.14 | 60.71 - 337.5 |

| Celecoxib | 0.045 | 326.67 |

| Diclofenac Sodium | 0.84 | 4.52 |

2. Antioxidant Activity

The compound's antioxidant properties were evaluated through its ability to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages:

- The synthesized oxadiazole derivatives exhibited significant inhibition of ROS and NO production, suggesting potential therapeutic applications in oxidative stress-related conditions .

3. Neuroprotective Effects

Preliminary studies indicate that compounds similar to this compound may exert neuroprotective effects:

- In models of tau-induced neurodegeneration, certain derivatives have restored cell viability and reduced neuronal damage . This suggests a mechanism that could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have investigated the biological activities of related compounds:

Case Study 1: COX Inhibition

In a comparative study on various oxadiazole derivatives:

- The compound exhibited superior COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential as a new therapeutic agent for inflammatory diseases .

Case Study 2: Neuroinflammation

A study focusing on neuroinflammatory responses found that derivatives similar to N-(oxadiazole derivative) effectively reduced inflammatory markers in neuronal cells:

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : The low yield (27%) observed in Compound 50’s synthesis suggests that introducing bulky substituents (e.g., dioxoisoindolinyl) on heterocycles may require optimized coupling conditions for the target compound.

- Solubility and Bioavailability : SY096014’s HCl salt highlights the importance of ionizable groups for solubility, whereas the target compound’s dioxoisoindolinyl group may necessitate formulation adjustments to improve dissolution .

- Electronic Effects : The electron-withdrawing benzenesulfonyl group in ’s compound could stabilize the oxadiazole ring but reduce interaction with hydrophobic binding pockets compared to the target compound’s dioxoisoindolinyl group .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide?

- Methodological Answer : The synthesis typically involves three key steps:

Cyclopropanecarboxylic acid activation via coupling reagents (e.g., EDC/HOBt) to form the carboxamide.

Oxadiazole ring formation through cyclization of a thioamide intermediate with hydroxylamine under reflux conditions .

Introduction of the 1,3-dioxoisoindoline moiety via nucleophilic substitution or Cu-catalyzed "click" chemistry.

Purification often requires column chromatography and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions and cyclopropane ring integrity.

- FT-IR : Validates carboxamide (C=O stretch at ~1650 cm) and oxadiazole (C=N stretch at ~1600 cm).

- Mass spectrometry : HRMS ensures molecular formula accuracy, while LC-MS monitors purity during synthesis .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Use accelerated stability testing :

- Thermal stability : Heat samples at 40–60°C for 48–72 hours and analyze degradation via HPLC.

- pH stability : Incubate in buffers (pH 3–10) and monitor hydrolytic cleavage of the oxadiazole ring.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced Research Questions

Q. What computational approaches optimize reaction pathways for synthesizing the 1,2,4-oxadiazole core?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediates during cyclization.

- Reaction path search : Tools like GRRM17 or AFIR predict low-energy pathways, reducing trial-and-error experimentation .

- Molecular dynamics simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How can researchers resolve contradictions in observed vs. predicted biological activity data?

- Methodological Answer :

Structural validation : Re-examine NMR assignments to rule out regioisomeric impurities.

Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity.

Metabolite screening : LC-MS/MS identifies off-target interactions or metabolic byproducts altering activity .

Q. What strategies enable efficient derivatization to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Bioisosteric replacement : Substitute the cyclopropane ring with bicyclo[1.1.1]pentane to enhance metabolic stability.

- Positional scanning : Systematically vary substituents on the isoindolinone ring using parallel synthesis.

- Molecular docking : Align derivatives with target protein crystal structures (e.g., kinases) to prioritize synthetic targets .

Q. How can Design of Experiments (DoE) improve yield in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.